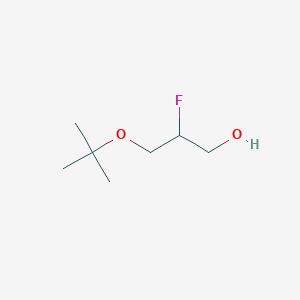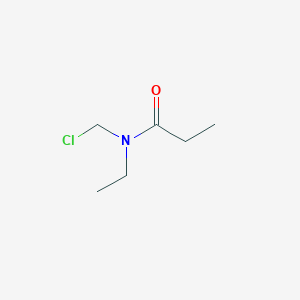
N-(Chloromethyl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chloromethyl)-N-ethylpropanamide is an organic compound characterized by the presence of a chloromethyl group attached to an amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloromethyl)-N-ethylpropanamide typically involves the reaction of N-ethylpropanamide with chloromethylating agents. One common method is the reaction of N-ethylpropanamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Chloromethyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thiols, or ethers.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
N-(Chloromethyl)-N-ethylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(Chloromethyl)-N-ethylpropanamide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(Chloromethyl)-N-methylpropanamide
- N-(Chloromethyl)-N-isopropylpropanamide
- N-(Chloromethyl)-N-ethylbutanamide
Uniqueness
N-(Chloromethyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
872725-68-3 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-(chloromethyl)-N-ethylpropanamide |
InChI |
InChI=1S/C6H12ClNO/c1-3-6(9)8(4-2)5-7/h3-5H2,1-2H3 |
InChI Key |
SSQZJQBXYKIIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
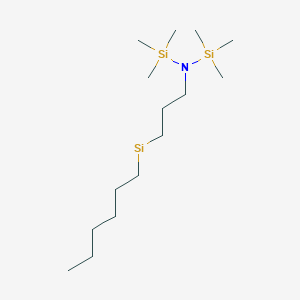
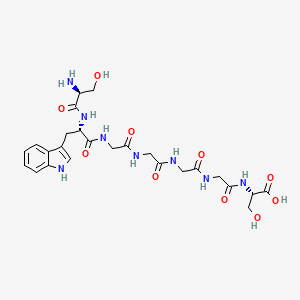
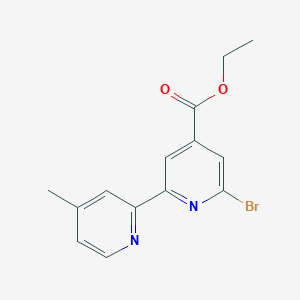
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
